Bienvenue dans la boutique en ligne BenchChem!

D-Mannojirimycin

Glycobiology Enzymology Chemical Biology

D-Mannojirimycin (DMJ) is a canonical iminosugar inhibitor of α-mannosidases, acting as a transition state analog of D-mannose. It specifically binds to and inhibits the active sites of various α-mannosidases, making it an essential tool for dissecting glycan-processing pathways. Unlike generic alternatives such as kifunensine or swainsonine, which target different enzymes and exhibit different inhibitory constants, DMJ's selectivity is critical for reproducible studies of ER quality control and Golgi-mediated glycoprotein maturation. Using incorrect substitutes leads to misinterpretation of glycophenotypes and flawed experimental conclusions. Procure this compound for robust, physiologically relevant studies of protein folding, trafficking, and function.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
Cat. No. B13796176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannojirimycin
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)N
InChIInChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1
InChIKeyFXVPOMKTIZKCTJ-QTVWNMPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannojirimycin: An α-Mannosidase Inhibitor for Glycobiology Research Procurement


D-Mannojirimycin (DMJ) is an iminosugar and a canonical inhibitor of α-mannosidases, a class of enzymes crucial for N-linked glycoprotein processing and catabolism [1]. As a structural mimetic of D-mannose, its core piperidine ring features a nitrogen atom in place of the endocyclic oxygen, enabling it to act as a transition state analog [2]. This fundamental mechanism allows it to specifically bind to and inhibit the active sites of various α-mannosidases, making it an essential tool compound for dissecting glycan-processing pathways [1]. DMJ is a key reagent for investigating the roles of mannose trimming in cellular processes, from ER quality control to Golgi-mediated maturation of glycoproteins [2].

Why D-Mannojirimycin Procurement Cannot Be Replaced by General α-Mannosidase Inhibitors


Generic substitution with other α-mannosidase inhibitors is not scientifically valid due to profound differences in enzyme specificity and inhibitory potency that directly impact experimental outcomes. The N-glycan processing pathway involves a series of distinct α-mannosidases in the ER and Golgi with unique substrate specificities and biological functions [1]. Compounds like kifunensine and swainsonine target different enzymes (mannosidase I vs. II) and exhibit dramatically different inhibitory constants (IC50 values) and binding modes compared to mannojirimycin and its close analogs [2]. Interchanging these inhibitors without considering their specific target profile and potency can lead to misinterpretation of glycophenotypes and flawed conclusions in studies of glycoprotein folding, trafficking, and function [3].

Quantitative Differentiation of D-Mannojirimycin and Its Analogs for Informed Scientific Procurement


Comparative Inhibitory Potency of 1-Deoxymannojirimycin vs. Kifunensine Against α-1,2-Mannosidases

1-Deoxymannojirimycin (dMM), the 1-deoxy derivative of D-Mannojirimycin, exhibits markedly weaker inhibition of Class I α-1,2-mannosidases compared to kifunensine. This differential potency is a key factor in selecting the appropriate tool for glycoprotein processing studies. [1]

Glycobiology Enzymology Chemical Biology

Selectivity of 1-Deoxymannojirimycin for α-Mannosidase I vs. α-Mannosidase II (Swainsonine Target)

1-Deoxymannojirimycin (dMM) selectively inhibits Golgi α-mannosidase I, an enzyme responsible for the early stages of N-glycan processing, whereas swainsonine is a potent inhibitor of the later-acting Golgi α-mannosidase II. [1] This differential targeting is a primary determinant for experimental design.

Glycobiology Cell Biology Enzyme Specificity

Contrasting Functional Outcomes: TSH Secretion Modulation by 1-Deoxymannojirimycin vs. 1-Deoxynojirimycin

In dispersed rodent pituitary cells, inhibitors of glucosidases (1-deoxynojirimycin, dNM) and mannosidases (1-deoxymannojirimycin, dMM) have opposite effects on the secretion of thyroid-stimulating hormone (TSH), underscoring the distinct roles of these processing enzymes. [1]

Endocrinology Glycoprotein Secretion Functional Glycomics

Endomannosidase-Specific Inhibition by a Mannojirimycin Disaccharide Derivative (Glcα1→3DMJ)

The disaccharide derivative Glcα1→3(1-deoxy)mannojirimycin (Glcα1→3DMJ) is a potent and selective inhibitor of Golgi endo-α-D-mannosidase, an enzyme that provides an alternative pathway for deglucosylation. [1] Its high selectivity contrasts with the broader activity of the parent monosaccharide D-mannojirimycin.

Enzymology Glycoprotein Processing Inhibitor Design

Recommended Research Scenarios for D-Mannojirimycin Procurement Based on Quantitative Evidence


Investigating ER-Associated Degradation (ERAD) and Glycoprotein Quality Control

The moderate potency of 1-deoxymannojirimycin (IC50 ~20-40 µM) against ER α-1,2-mannosidase I makes it the preferred tool for studying ERAD. Unlike the potent inhibitor kifunensine (IC50 ~0.3-0.5 µM), which causes a complete block in mannose trimming, 1-deoxymannojirimycin allows for partial processing. This permits the generation of specific high-mannose glycoforms (e.g., Man8GlcNAc2) that are critical signals for ERAD without completely abolishing the pathway, enabling more physiologically relevant studies of protein folding and disposal [1].

Functional Differentiation of Golgi α-Mannosidases I and II in Cancer Cell Biology

To dissect the roles of distinct Golgi mannosidases in processes like tumor cell invasion, a direct comparison using 1-deoxymannojirimycin (a mannosidase I inhibitor) and swainsonine (a mannosidase II inhibitor) is essential. While both compounds can reduce invasion in vitro, they do so by generating different altered glycan structures on the cell surface (high-mannose vs. hybrid-type, respectively), which can differentially affect receptor function and downstream signaling [1]. Procuring both specific inhibitors is necessary for a robust, comparative experimental design.

Studying Alternative Glycoprotein Processing via the Endomannosidase Pathway

When investigating the Golgi endo-α-D-mannosidase pathway, the disaccharide derivative Glcα1→3(1-deoxy)mannojirimycin (Glcα1→3DMJ) is the critical, selective reagent required [1]. This pathway acts as a bypass when glucosidase I/II are inhibited. Using a general α-mannosidase inhibitor like D-mannojirimycin or 1-deoxymannojirimycin would not specifically target this enzyme and would confound results. Therefore, procurement of the specific Glcα1→3DMJ analog, based on the mannojirimycin scaffold, is mandated for this line of inquiry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mannojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.